7-Amino-4-hydroxy-2-naphthalenesulfonic acid
Overview
Description
7-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as 6-Amino-1-naphthol-3-sulfonic acid or I-Acid, is a chemical compound with the molecular formula C10H9NO4S . It is used as a dye intermediate, specifically for the synthesis of azo dyes such as direct copper salt green BTL, copper salt blue FBGL, and copper salt purple BBL .
Synthesis Analysis
The synthesis of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid involves the condensation of J acid with aniline in the medium of sodium bisulfite . This reaction is carried out at reflux for 40 hours and yields approximately 85% of the product .
Molecular Structure Analysis
The molecular structure of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid consists of a naphthalene ring substituted with an amino group at the 7-position, a hydroxy group at the 4-position, and a sulfonic acid group at the 2-position .
Chemical Reactions Analysis
7-Amino-4-hydroxy-2-naphthalenesulfonic acid is known to undergo azo coupling reactions. For instance, it can react with 3-trifluoromethyl- and 4-nitrobenzenediazonium ion in relatively highly concentrated aqueous alkaline solutions to give ratios of aminoazo to hydroxyazo compounds .
Physical And Chemical Properties Analysis
7-Amino-4-hydroxy-2-naphthalenesulfonic acid is a blue-gray crystalline solid . It is soluble in alkali but insoluble in organic solvents . The compound has a molecular weight of 257.27 g/mol . It has four hydrogen bond donors and six hydrogen bond acceptors .
Scientific Research Applications
Synthesis and Chemical Processes
- Zhao De-feng (2005) explored a process for synthesizing sulfonamide containing two naphthalene rings, utilizing 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. This process was noted for its advantages in terms of being short, stable, and cost-effective (Zhao De-feng, 2005).
- Katritzky et al. (1993) discussed the synthesis of dye intermediates using 4-amino-3-hydroxy-1-naphthalenesulfonic acid, a related compound, highlighting the chemical versatility and application in dye manufacturing (Katritzky et al., 1993).
Environmental and Analytical Applications
- Alonso et al. (1999) investigated the use of ion-pair chromatography and mass spectrometry for the detection of naphthalenesulfonates, including 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, in industrial effluents. This research highlights its role in environmental monitoring (Alonso et al., 1999).
Molecular Structure and Dynamics Studies
- Tauro and Coutinho (2000) conducted a PM3 study on the tautomers of a derivative of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, revealing insights into its molecular structure and stability, relevant for its use in dye manufacturing (Tauro & Coutinho, 2000).
Electrical and Semiconductor Properties
- Wahed and Metwally (1994) examined the electrical conductivity of amino-hydroxy-naphthalenesulfonic acid complexes, finding that they behave as organic semiconductors. This indicates potential applications in electronic materials (Wahed & Metwally, 1994).
Sensor Development
- Viscardi et al. (2002) studied the synthesis of an azodye using 6-amino-4-hydroxy-2-naphthalenesulfonic acid for monitoring blood parameters, demonstrating its applicability in sensor technology (Viscardi et al., 2002).
Fluorescence and Spectroscopy
- Volchkov et al. (2009) investigated the fluorescence quenching of 7-amino-1,3-naphthalenesulfonic acid, suggesting its use in fluorescence studies and possibly in the development of fluorescent sensors (Volchkov et al., 2009).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
properties
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYARBIJYVGJZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026520 | |
Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
CAS RN |
87-02-5 | |
Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |
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Record name | J acid | |
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Record name | J acid | |
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Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
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Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |
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Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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